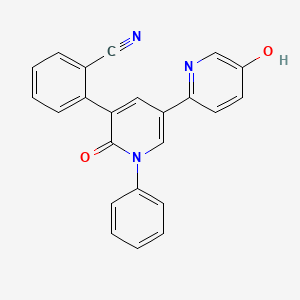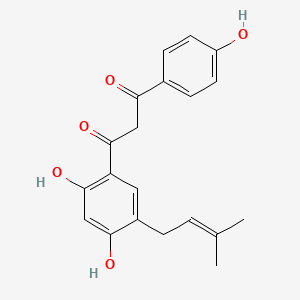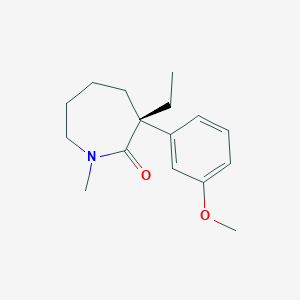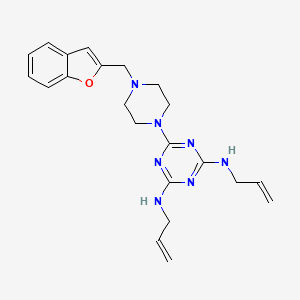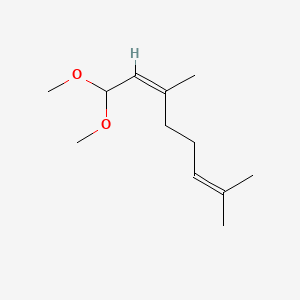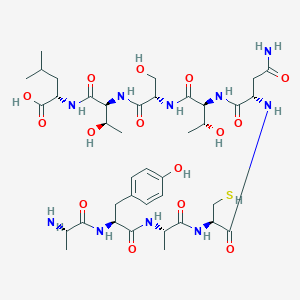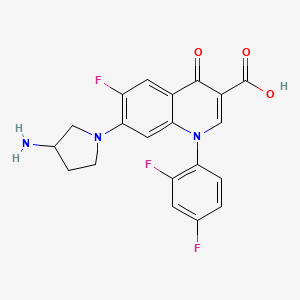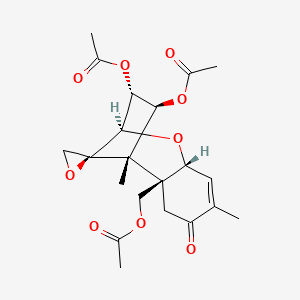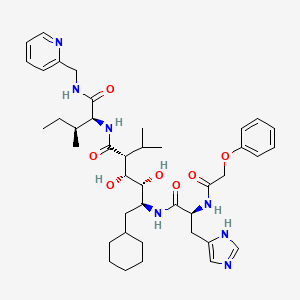
Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” is a complex organic compound that is a peptide or peptidomimetic. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound likely has specific applications in scientific research, particularly in fields like biochemistry, pharmacology, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” would involve the stepwise assembly of its amino acid components. This process typically includes:
Solid-phase peptide synthesis (SPPS): A common method where the peptide chain is assembled on a solid resin support.
Solution-phase synthesis: Another method where the peptide is synthesized in solution.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
Automated peptide synthesizers: Machines that automate the repetitive steps of peptide synthesis.
Purification: Techniques like high-performance liquid chromatography (HPLC) to purify the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target specific functional groups within the compound.
Substitution: Substitution reactions might occur at various positions in the peptide chain.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide research: Understanding the structure and function of peptides.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology
Protein interactions: Studying how peptides interact with proteins and other biomolecules.
Cell signaling: Investigating the role of peptides in cellular communication.
Medicine
Drug development: Peptides are often explored as potential therapeutic agents.
Diagnostics: Peptides can be used in diagnostic assays and imaging.
Industry
Biotechnology: Peptides are used in various biotechnological applications.
Agriculture: Certain peptides have applications in crop protection and enhancement.
Wirkmechanismus
The mechanism of action for “Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” would involve its interaction with specific molecular targets. This could include:
Binding to receptors: Peptides often exert their effects by binding to specific receptors on cell surfaces.
Enzyme inhibition: Some peptides act by inhibiting the activity of enzymes.
Signal transduction: Peptides can modulate signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other peptides: Such as insulin, glucagon, and oxytocin.
Peptidomimetics: Compounds that mimic the structure and function of peptides.
Uniqueness
“Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” may have unique structural features or biological activities that distinguish it from other peptides. Its specific sequence and functional groups could confer unique properties, such as increased stability or enhanced binding affinity.
Eigenschaften
CAS-Nummer |
134458-76-7 |
|---|---|
Molekularformel |
C41H59N7O7 |
Molekulargewicht |
761.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C41H59N7O7/c1-5-27(4)36(41(54)44-23-29-16-12-13-19-43-29)48-40(53)35(26(2)3)38(51)37(50)32(20-28-14-8-6-9-15-28)47-39(52)33(21-30-22-42-25-45-30)46-34(49)24-55-31-17-10-7-11-18-31/h7,10-13,16-19,22,25-28,32-33,35-38,50-51H,5-6,8-9,14-15,20-21,23-24H2,1-4H3,(H,42,45)(H,44,54)(H,46,49)(H,47,52)(H,48,53)/t27-,32-,33-,35+,36-,37+,38+/m0/s1 |
InChI-Schlüssel |
MULWYLFLHDMZRF-OVUDBSIZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC=C4)O)O)C(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



